alpha-Chloro-9-anthraldoxime
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Overview
Description
Preparation Methods
Alpha-Chloro-9-anthraldoxime can be synthesized through a multi-step reaction starting from 9-anthraldehyde . The synthetic route involves the following steps:
Chemical Reactions Analysis
Alpha-Chloro-9-anthraldoxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common reagents used in these reactions include oxidizing agents like pyridinium chlorochromate and reducing agents such as sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Alpha-Chloro-9-anthraldoxime has several scientific research applications:
Mechanism of Action
The mechanism of action of alpha-Chloro-9-anthraldoxime involves its interaction with molecular targets and pathways in biological systems . The oxime group can form stable complexes with metal ions, which may play a role in its biological activity . Additionally, the chloro group can participate in nucleophilic substitution reactions, leading to the formation of bioactive compounds .
Comparison with Similar Compounds
Alpha-Chloro-9-anthraldoxime can be compared with other similar compounds, such as:
9-Anthraldehyde oxime: This compound lacks the chloro group and has different reactivity and applications.
9-Anthracenecarboximidoyl chloride: This compound has a similar structure but different functional groups, leading to distinct chemical properties.
Properties
IUPAC Name |
(9Z)-N-hydroxyanthracene-9-carboximidoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO/c16-15(17-18)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9,18H/b17-15- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCKUONLZVGZKH-ICFOKQHNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=NO)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C(=N/O)/Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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